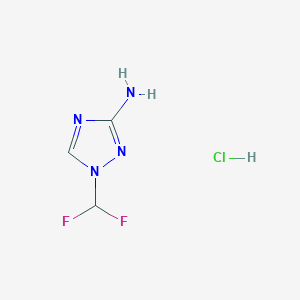

1-(二氟甲基)-1H-1,2,4-三唑-3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the 1,2,4-triazole class of chemicals . These compounds often have interesting biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves difluoromethylation of monosubstituted polydentate azoles . The substituent effects and role of reaction conditions in determining the product ratio was explored .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques such as X-ray crystallography . The InChI code provides a standard way to encode the molecular structure .Chemical Reactions Analysis

Difluoromethylation reactions are often used to modify the properties of organic compounds . These reactions can be performed using various methods, including nucleophilic, electrophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . These properties often include molecular weight, solubility, melting point, boiling point, and others .科学研究应用

缓蚀

三唑衍生物(包括与 1-(二氟甲基)-1H-1,2,4-三唑-3-胺盐酸盐类似的衍生物)在缓蚀中的用途已得到证实。三唑席夫碱已被研究作为酸性介质中低碳钢的缓蚀剂。这些化合物由于其电子特性和在金属表面形成保护层的 ability,显示出显着的抑制效率,并且随着抑制剂浓度的增加而增加。它们的吸附遵循 Langmuir 等温线,突出了它们在耐腐蚀至关重要的工业应用中的潜力 (Chaitra、Mohana 和 Tandon,2015 年)。

药物和农用化学品合成

在钯催化过程中将三氟甲基引入芳香底物,在药物和农用化学品合成中非常重要。三氟甲基的存在可以显着影响分子的物理、化学和生物学特性,使其作为药物或农药更有效。这种方法允许在温和条件下转化多种底物,包括杂环化合物,这有利于复杂分子的后期修饰 (Cho 等人,2010 年)。

生物等排体开发

二氟甲基,作为 1-(二氟甲基)-1H-1,2,4-三唑-3-胺盐酸盐化学结构的一部分,因其作为亲脂氢键供体的作用及其作为羟基、硫醇或胺基的生物等排体的潜力而受到研究。此特性在药物设计中尤其重要,其中用二氟甲基修饰药物分子可以产生具有改善的药代动力学特性的化合物,例如增加的稳定性和与生物靶标的最佳相互作用 (Zafrani 等人,2017 年)。

传感应用

三唑衍生物已被探索用于传感应用。例如,用三唑官能团修饰叶绿素衍生物可以光学检测各种胺。这些合成颜料在与胺反应后,形成具有位移吸收带的半缩胺型加合物,从而可以选择性地检测特定胺。这证明了三唑化合物在开发灵敏且选择性的化学传感器方面的潜力 (Tamiaki 等人,2013 年)。

作用机制

Target of Action

The primary target of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride, also known as Difluoromethylornithine (DFMO), is the enzyme Ornithine Decarboxylase (ODC) . ODC is the first enzyme in polyamine synthesis and plays a crucial role in cell proliferation .

Mode of Action

DFMO acts as an irreversible inhibitor of ODC . It binds to the enzyme and prevents it from catalyzing the conversion of ornithine to putrescine, a key step in polyamine synthesis . This inhibition disrupts the polyamine synthesis pathway, leading to a decrease in the levels of polyamines within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DFMO is the polyamine synthesis pathway . Polyamines, such as spermidine and spermine, are essential for cell growth and differentiation . By inhibiting ODC, DFMO reduces the levels of these polyamines, thereby affecting cellular proliferation .

Result of Action

DFMO exerts cytostatic effects on mammalian cells and tissues . Its effectiveness as a therapeutic agent has been modest . It has been shown to inhibit carcinogen-induced cancer development in a number of rodent models . It has also been found to cause treatment-limiting (but reversible) ototoxicity at high doses .

Action Environment

The biological environment changes the molecular structure of DFMO only slightly . .

安全和危害

未来方向

属性

IUPAC Name |

1-(difluoromethyl)-1,2,4-triazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N4.ClH/c4-2(5)9-1-7-3(6)8-9;/h1-2H,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYZCYQMKOLHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-1,2,4-triazol-3-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(cyclopentyl(furan-2-ylmethyl)amino)ethyl)propanamide](/img/structure/B2895849.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2895851.png)

![2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2895852.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)